3-Cyanophenylzinc iodide
Overview
Description
3-Cyanophenylzinc iodide is a chemical compound with the molecular formula C7H4N.Zn.I. It is a complex organozinc compound that has garnered interest in various scientific research applications due to its unique properties and reactivity.
Mechanism of Action
Target of Action
3-Cyanophenylzinc iodide is primarily used as a reagent or substrate in various chemical reactions . Its primary targets are the molecules it reacts with, such as palladium in the synthesis of 5-substituted 2-furaldehydes , and indenes in the di-functionalization of indenes via α-carbonylalkylarylation .
Mode of Action
The compound interacts with its targets through chemical reactions. For instance, in the palladium-catalyzed synthesis of 5-substituted 2-furaldehydes, this compound acts as a substrate, reacting with palladium to form the desired product . Similarly, in the di-functionalization of indenes, it undergoes α-carbonylalkylarylation to yield α-carbonyl-alkylarylated indenes .
Biochemical Pathways
The compound plays a crucial role in the synthesis of 5-substituted 2-furaldehydes and α-carbonyl-alkylarylated indenes . These products may further participate in various biochemical pathways depending on their structure and functional groups.
Result of Action
The primary result of this compound’s action is the formation of new compounds through chemical reactions. For example, it helps in the synthesis of 5-substituted 2-furaldehydes and α-carbonyl-alkylarylated indenes . The exact molecular and cellular effects of these products would depend on their specific structures and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Cyanophenylzinc iodide can be synthesized through the reaction of 3-cyanophenylmagnesium bromide with zinc iodide in anhydrous tetrahydrofuran (THF) under inert atmosphere conditions. The reaction typically proceeds at room temperature and requires careful handling due to the reactivity of the reagents.
Industrial Production Methods: In an industrial setting, the compound is often produced using a continuous flow process to ensure consistent quality and yield. The process involves the controlled addition of 3-cyanophenylmagnesium bromide to a stream of zinc iodide in THF, followed by purification steps to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Cyanophenylzinc iodide is known to undergo various types of reactions, including:
Oxidation: The compound can be oxidized to form 3-cyanophenylzinc oxide.
Reduction: Reduction reactions can lead to the formation of 3-cyanophenylzinc hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like Grignard reagents and organolithium compounds are commonly employed.
Major Products Formed:
Oxidation: 3-Cyanophenylzinc oxide
Reduction: 3-Cyanophenylzinc hydride
Substitution: Various substituted 3-cyanophenylzinc compounds depending on the nucleophile used.
Scientific Research Applications
3-Cyanophenylzinc iodide is utilized in several scientific research applications, including:
Chemistry: It serves as a reagent in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to synthesize biologically important compounds.
Biology: The compound is used in the study of enzyme inhibition and as a tool in biochemical assays.
Industry: It is employed in the production of advanced materials and polymers.
Comparison with Similar Compounds
Phenylzinc iodide
Benzylzinc iodide
3-Cyanophenylmagnesium bromide
3-Cyanophenylzinc chloride
Properties
IUPAC Name |
benzonitrile;iodozinc(1+) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N.HI.Zn/c8-6-7-4-2-1-3-5-7;;/h1-2,4-5H;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBFIVLHOWOJRD-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[C-]=CC(=C1)C#N.[Zn+]I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4INZn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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